molecular formula C12H20N2O B1427850 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine CAS No. 1251144-07-6

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

Cat. No.: B1427850
CAS No.: 1251144-07-6
M. Wt: 208.3 g/mol
InChI Key: FWQWOKWGQDKGDF-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of piperidine derivatives, which are known for their significant roles in pharmaceutical development .

Preparation Methods

The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohex-3-ene-1-carboxylic acid and piperidin-3-amine.

    Reaction Conditions: The carboxylic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid is then reacted with piperidin-3-amine to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Hydrogenation: The cyclohexene ring can be hydrogenated to form a cyclohexane ring using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Industrial Applications: The compound’s derivatives are used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine can be compared with other piperidine derivatives such as:

    1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine: Similar in structure but with the amine group at a different position, leading to different reactivity and applications.

    1-Benzylpyrrolidine-3-amine: Contains a pyrrolidine ring instead of a piperidine ring, resulting in different biological activities.

    Piperine: A naturally occurring piperidine derivative with significant antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-2,10-11H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQWOKWGQDKGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC=CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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